molecular formula C20H27N3O5 B12728234 oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine CAS No. 103785-29-1

oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine

Katalognummer: B12728234
CAS-Nummer: 103785-29-1
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: BNWCJPOXXPMTJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine is a complex organic compound that combines the properties of oxalic acid, phenyl groups, piperidine, and oxazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the phenyl group and the piperidine moiety. The final step often involves the formation of the oxalic acid derivative under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The phenyl and piperidine groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine include other oxazole derivatives, phenyl-substituted amines, and piperidine-containing molecules. Examples include:

  • 3-phenyl-1,2-oxazole
  • N-(3-piperidin-1-ylbutyl)amine
  • Oxalic acid derivatives

Uniqueness

What sets this compound apart is its combination of these functional groups in a single molecule. This unique structure may confer specific properties and reactivity that are not observed in the individual components or other similar compounds.

Eigenschaften

CAS-Nummer

103785-29-1

Molekularformel

C20H27N3O5

Molekulargewicht

389.4 g/mol

IUPAC-Name

oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C18H25N3O.C2H2O4/c1-15(21-12-6-3-7-13-21)10-11-19-18-14-17(20-22-18)16-8-4-2-5-9-16;3-1(4)2(5)6/h2,4-5,8-9,14-15,19H,3,6-7,10-13H2,1H3;(H,3,4)(H,5,6)

InChI-Schlüssel

BNWCJPOXXPMTJG-UHFFFAOYSA-N

Kanonische SMILES

CC(CCNC1=CC(=NO1)C2=CC=CC=C2)N3CCCCC3.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.